1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine-2,5-dione core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the pyrrolidine-2,5-dione core This can be achieved through a cyclization reaction involving appropriate precursorsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
Pyrrolidine-2,4-dione derivatives: Studied for their antifungal properties.
Uniqueness
1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C21H28N4O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(2-pyrrolidin-1-ylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H28N4O4/c1-29-17-6-4-16(5-7-17)25-19(26)14-18(21(25)28)23-10-12-24(13-11-23)20(27)15-22-8-2-3-9-22/h4-7,18H,2-3,8-15H2,1H3 |
InChI Key |
HQQZNVPYOAYOAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)CN4CCCC4 |
Origin of Product |
United States |
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